molecular formula C16H14N4O6S B2922805 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide CAS No. 1286709-52-1

2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Cat. No.: B2922805
CAS No.: 1286709-52-1
M. Wt: 390.37
InChI Key: XTLGXLNJQYOMIM-UHFFFAOYSA-N
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Description

2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a complex organic compound that features a furan ring, an oxazole ring, and a sulfamoylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Furan-2-carboxamide: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the oxazole derivative with 4-sulfamoylbenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it a candidate for investigating binding affinities and mechanisms of action of various enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the furan, oxazole, and sulfamoylbenzyl groups.

Mechanism of Action

The mechanism of action of 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-carboxamido)-N-(4-methylbenzyl)oxazole-4-carboxamide: Similar structure but with a methyl group instead of a sulfamoyl group.

    2-(furan-2-carboxamido)-N-(4-chlorobenzyl)oxazole-4-carboxamide: Contains a chlorine atom instead of a sulfamoyl group.

    2-(furan-2-carboxamido)-N-(4-nitrobenzyl)oxazole-4-carboxamide: Features a nitro group instead of a sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide imparts unique chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c17-27(23,24)11-5-3-10(4-6-11)8-18-14(21)12-9-26-16(19-12)20-15(22)13-2-1-7-25-13/h1-7,9H,8H2,(H,18,21)(H2,17,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLGXLNJQYOMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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